molecular formula C11H14N2O4 B1293645 4-(3-Methoxy-4-nitrophenyl)morpholine CAS No. 6950-88-5

4-(3-Methoxy-4-nitrophenyl)morpholine

Cat. No. B1293645
Key on ui cas rn: 6950-88-5
M. Wt: 238.24 g/mol
InChI Key: YMXOMWAFFGHJFC-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a suspension of 4-(3-methoxy-4-nitrophenyl)morpholine (100 g, 0.42 mol) in tetrahydrofuran (2 L) was added palladium on carbon (10%, 10 g). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford the product 2-methoxy-4-morpholinoaniline (87 g, yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>O1CCCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[NH2:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCOCC1
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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